molecular formula C16H7ClF3NO3 B4264516 6-chloro-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide

6-chloro-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide

Cat. No. B4264516
M. Wt: 353.68 g/mol
InChI Key: MNKMLTVQDHHXDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide, also known as CTFC, is a compound with potential applications in scientific research.

Mechanism of Action

6-chloro-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide works by binding to the pore-forming subunit of certain types of calcium channels, preventing calcium ions from passing through the channel. This inhibition of calcium influx can have a variety of downstream effects on cellular function, depending on the specific type of calcium channel being targeted.
Biochemical and Physiological Effects:
6-chloro-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide has been shown to have a variety of effects on cellular function, including inhibition of neurotransmitter release, modulation of gene expression, and regulation of muscle contraction. These effects are likely due to the inhibition of calcium influx through specific types of calcium channels.

Advantages and Limitations for Lab Experiments

One advantage of using 6-chloro-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide in lab experiments is its selectivity for certain types of calcium channels, allowing researchers to study their specific functions. However, 6-chloro-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide may not be suitable for all types of experiments, as its effects on cellular function may be complex and difficult to interpret.

Future Directions

There are several possible future directions for research on 6-chloro-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide. One area of interest is the development of more selective inhibitors of specific calcium channels, which could be used to study their functions in greater detail. Additionally, 6-chloro-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide could be used as a tool for studying the role of calcium channels in disease states, such as neurological disorders or muscle diseases. Finally, 6-chloro-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide could be used as a starting point for the development of new drugs with potential therapeutic applications.

Scientific Research Applications

6-chloro-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide has shown potential as a tool for studying the role of calcium channels in cellular processes. Calcium channels are important for a variety of physiological functions, including muscle contraction, neurotransmitter release, and gene expression. 6-chloro-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide has been shown to selectively inhibit certain types of calcium channels, making it a valuable tool for studying their function.

properties

IUPAC Name

6-chloro-2-oxo-N-(2,3,4-trifluorophenyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7ClF3NO3/c17-8-1-4-12-7(5-8)6-9(16(23)24-12)15(22)21-11-3-2-10(18)13(19)14(11)20/h1-6H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKMLTVQDHHXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C(=O)NC3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
6-chloro-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
6-chloro-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
6-chloro-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
6-chloro-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
6-chloro-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.